molecular formula C11H8ClNO B3228159 2-Aminonaphthalene-3-carbonyl chloride CAS No. 1261768-07-3

2-Aminonaphthalene-3-carbonyl chloride

Cat. No.: B3228159
CAS No.: 1261768-07-3
M. Wt: 205.64 g/mol
InChI Key: JLQBLHWSEICIPO-UHFFFAOYSA-N
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Description

2-Aminonaphthalene-3-carbonyl chloride is an organic compound with the molecular formula C11H8ClNO. It is a derivative of naphthalene, featuring an amino group at the second position and a carbonyl chloride group at the third position. This compound is primarily used in organic synthesis and research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminonaphthalene-3-carbonyl chloride typically involves the chlorination of 2-Aminonaphthalene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{2-Aminonaphthalene-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Aminonaphthalene-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to 2-Aminonaphthalene-3-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary amines, alcohols, and thiols under basic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Nitric acid (HNO3) or other strong oxidizing agents.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxamides: Formed by reduction of the carbonyl chloride group.

Scientific Research Applications

2-Aminonaphthalene-3-carbonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Aminonaphthalene-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the naphthalene ring.

Comparison with Similar Compounds

    2-Aminonaphthalene-1-carbonyl chloride: Similar structure but with the carbonyl chloride group at the first position.

    1-Aminonaphthalene-3-carbonyl chloride: Amino group at the first position and carbonyl chloride at the third position.

    2-Nitronaphthalene-3-carbonyl chloride: Nitro group instead of the amino group at the second position.

Uniqueness: 2-Aminonaphthalene-3-carbonyl chloride is unique due to the specific positioning of the amino and carbonyl chloride groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

3-aminonaphthalene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQBLHWSEICIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275542
Record name 2-Naphthalenecarbonyl chloride, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261768-07-3
Record name 2-Naphthalenecarbonyl chloride, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261768-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarbonyl chloride, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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